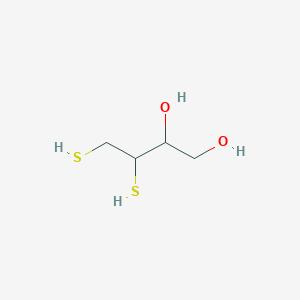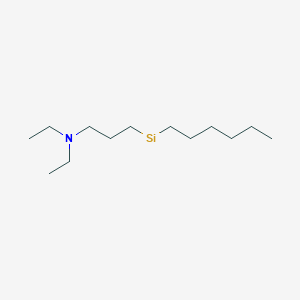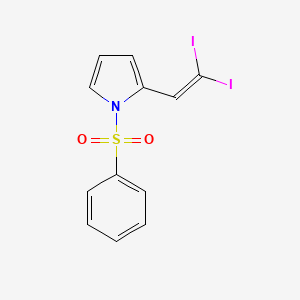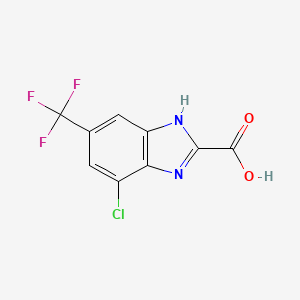
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and a propanoyl group attached to a dihydropyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl hydrazine with a β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can modulate signaling pathways, such as the TGF-β/SMAD pathway, which is involved in cellular processes like proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-5-methyl-3(2H)-furanone: Similar in structure but with a furanone ring instead of a pyrazolone ring.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl and propanoyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
824976-28-5 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-hexyl-5-methyl-4-propanoyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15-13(17)12(10(3)14-15)11(16)5-2/h14H,4-9H2,1-3H3 |
InChI Key |
GDHUWLNNNLAENC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)


![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)


![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)



![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

